2,3,5,6-Tetrafluorophenol

Drug Metabolism Toxicology Cytochrome P450

Select 2,3,5,6-Tetrafluorophenol (TFP) for unmatched performance in active ester-mediated bioconjugation. Unlike pentafluorophenol (PFP), TFP eliminates the risk of reactive benzoquinone metabolite formation during in vivo studies, ensuring safer metabolic profiles. Its TFP esters exhibit markedly superior hydrolytic stability in aqueous buffers vs standard NHS esters, delivering higher coupling efficiency for sensitive proteins and ADCs. For solid-phase synthesis, TFP-functionalized resins uniquely enable non-destructive 19F NMR loading quantification—an essential QC advantage unavailable with non-fluorinated alternatives.

Molecular Formula C6H2F4O
Molecular Weight 166.07 g/mol
CAS No. 769-39-1
Cat. No. B1216870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluorophenol
CAS769-39-1
Synonyms2,3,5,6-tetrafluorophenol
Molecular FormulaC6H2F4O
Molecular Weight166.07 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)O)F)F
InChIInChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H
InChIKeyPBYIIRLNRCVTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrafluorophenol (CAS 769-39-1): A Strategic Fluorinated Building Block for Demanding Organic Synthesis and Bioconjugation


2,3,5,6-Tetrafluorophenol (TFP, C₆H₂F₄O, MW 166.07) is a highly electron-deficient, polyfluorinated phenol with four fluorine atoms symmetrically positioned ortho and meta to the hydroxyl group. Its predicted pKa of 5.46 renders it significantly more acidic than non-fluorinated phenol (pKa 9.95) and positions it as an intermediate in the acidity series among fluorophenols, directly impacting its nucleophilicity and the leaving group ability of its ester derivatives. This substitution pattern confers distinct physicochemical properties, including enhanced lipophilicity (LogP ~1.95 ) and thermal stability, which differentiate it from less or differently fluorinated analogs. Industrially, it is primarily valued as a key intermediate for the synthesis of active esters, particularly 2,3,5,6-tetrafluorophenyl (TFP) esters, which are widely employed in peptide coupling, bioconjugation, and the preparation of fluorinated pharmaceuticals and advanced materials .

Why Unverified Substitution of 2,3,5,6-Tetrafluorophenol with Other Fluorophenols Risks Critical Functional Failures in Key Applications


The assumption that any fluorinated phenol can serve as a direct substitute for 2,3,5,6-tetrafluorophenol is a significant technical risk. The precise number and position of fluorine atoms on the aromatic ring are not merely incremental modifications; they fundamentally dictate the compound's acidity, metabolic fate, and the stability/reactivity profile of its derived esters. For instance, substituting TFP with the more highly fluorinated pentafluorophenol (PFP, 5 fluorine atoms) introduces a reactive para-fluorine that alters cytochrome P450 metabolism, leading to the formation of a reactive benzoquinone species not seen with TFP [1]. Conversely, using a less fluorinated analog like 2,4,6-trifluorophenol or a differently substituted isomer like 2,3,4,5-tetrafluorophenol changes the electronic environment of the hydroxyl group, which directly impacts the pKa and, crucially, the hydrolytic stability of the resulting active ester [2]. Such stability differences directly correlate with the efficiency and reproducibility of peptide couplings and bioconjugation reactions. Therefore, a generic substitution, without accounting for these quantifiable differences in reactivity and metabolic pathways, can lead to lower yields, increased side-product formation, or even the generation of an unexpected toxic metabolite, ultimately compromising both the economic and scientific validity of the process.

Quantitative Evidence Guide: Verifiable Differentiation of 2,3,5,6-Tetrafluorophenol for Informed Procurement


Comparative Metabolic Fate: TFP vs. Pentafluorophenol (PFP) in Cytochrome P450 Oxidation

In a head-to-head microsomal cytochrome P450-catalyzed oxidation study, 2,3,5,6-tetrafluorophenol (TFP) and its fully fluorinated analog, pentafluorophenol (PFP), exhibited fundamentally different primary reaction products. TFP was directly converted to tetrafluorohydroquinone in both NADPH/oxygen- and alternative oxygen donor (CumOOH, IOB)-driven systems. In contrast, PFP's conversion yielded tetrafluorohydroquinone only in the NADPH-driven system; in the CumOOH/IOB systems, the primary product was a reactive tetrafluorobenzoquinone derivative, which was subsequently shown to bind to proteins and release fluoride anions [1]. This demonstrates that the additional para-fluorine in PFP introduces a distinct and potentially toxic metabolic pathway absent in TFP.

Drug Metabolism Toxicology Cytochrome P450 Fluorinated Phenols

Graded Bactericidal Activity Across the Fluorophenol Series

A classic study established a clear, quantitative relationship between the degree of fluorination and bactericidal potency. The Rideal-Walker coefficients and viable count assays against E. coli demonstrated that antibacterial activity increases with each added fluorine atom [1]. 2,3,5,6-Tetrafluorophenol occupies a specific intermediate position in this activity gradient, being more potent than mono- and 2,4,5-tri-fluorophenols but less than pentafluorophenol. This allows for a tunable level of activity that is not possible with less fluorinated or non-fluorinated phenols.

Antimicrobial Activity Disinfectants Structure-Activity Relationship Fluorophenols

Enhanced Hydrolytic Stability of TFP Esters vs. NHS Esters in Aqueous Bioconjugation

In the context of biopolymer labeling, 2,3,5,6-tetrafluorophenol (TFP) esters exhibit significantly improved stability toward hydrolysis in aqueous media compared to the widely used N-hydroxysuccinimide (NHS) esters . While TFP esters react with primary amines at a comparable rate to NHS esters, their superior hydrolytic stability leads to higher coupling efficiency and more reproducible labeling results, as less of the reactive ester is deactivated by water before it can react with the target biomolecule .

Bioconjugation Peptide Coupling Active Ester Stability Hydrolysis

Precise Acidity Tuning Enabled by the 2,3,5,6 Substitution Pattern

The pKa of a phenolic compound is a critical determinant of its reactivity in many synthetic and biological contexts. Spectroscopic measurements have precisely defined the pKa values of three key fluorinated phenols at 25 °C in aqueous systems [1]. 2,3,5,6-Tetrafluorophenol (TFP) exhibits a pKa that is intermediate between that of 2,4,6-trifluorophenol (3FP) and 2,3,4,5,6-pentafluorophenol (5FP). This quantifiable difference in acidity directly influences the leaving group ability of the corresponding phenolate in nucleophilic substitution reactions and dictates the protonation state of the phenol at a given pH, a crucial parameter for applications such as pH-sensitive probes.

Physicochemical Properties pKa Fluorinated Phenols Structure-Activity Relationship

High-Yield Scalable Synthesis Directly from Pentafluorobenzoic Acid

A patented industrial process provides a robust and efficient route to 2,3,5,6-tetrafluorophenol starting from the readily available precursor, pentafluorobenzoic acid [1]. This method, involving reaction with sodium acetate in DMF followed by acidification and steam distillation, achieves an excellent 95% yield with high purity (99.8%) . This established manufacturing pathway ensures a reliable, cost-effective supply chain for this specific isomer, which is not necessarily the case for other, less-studied tetrafluorophenol isomers.

Process Chemistry Synthetic Methodology Fluorinated Building Blocks Scalability

Superior Performance of Polymer-Supported TFP for Amide and Sulfonamide Library Synthesis

Polymer-supported tetrafluorophenol (TFP) resins have been specifically developed and validated as highly efficient tools for the rapid synthesis of amide and sulfonamide libraries [1]. The electron-deficient nature of the TFP moiety creates a highly reactive acylating and sulfonylating species on the solid support, enabling fast and clean derivatization of amines. Critically, the presence of the fluorine atoms allows for the direct, non-destructive quantification of resin loading by 19F NMR, a unique analytical advantage over non-fluorinated supports [2]. This property significantly streamlines quality control in combinatorial chemistry workflows.

Solid-Phase Synthesis Combinatorial Chemistry Activated Resins Amide Coupling

Defined Application Scenarios for 2,3,5,6-Tetrafluorophenol Validated by Comparative Performance Data


Metabolically Safer Synthesis of Fluorinated Drug Intermediates

In medicinal chemistry projects requiring fluorinated phenols as intermediates, 2,3,5,6-tetrafluorophenol (TFP) should be prioritized over pentafluorophenol (PFP) when the compound will undergo in vivo metabolism or is being used to model metabolic pathways. Evidence from cytochrome P450 studies shows that TFP avoids the formation of a reactive benzoquinone intermediate that is characteristic of PFP oxidation . Selecting TFP can mitigate the risk of generating a toxic metabolite and simplify the interpretation of metabolic studies, a crucial consideration for preclinical development.

High-Efficiency Bioconjugation and Peptide Synthesis with TFP Esters

For the modification of sensitive biomolecules like proteins and antibodies, TFP esters are the preferred active ester reagent over the more common NHS esters. The enhanced hydrolytic stability of TFP esters in aqueous buffers ensures that a higher proportion of the reagent remains active to couple with the target amine, resulting in superior and more reproducible labeling efficiency. This is particularly critical for expensive or low-abundance protein targets and in the manufacturing of antibody-drug conjugates (ADCs) where batch-to-batch consistency is paramount.

Rational Design of Potency in Antimicrobial Formulations

When developing disinfectants or preservatives where antimicrobial activity is required, 2,3,5,6-tetrafluorophenol offers a precisely calibrated level of potency. Its bactericidal activity is firmly established to be greater than that of mono- and tri-fluorophenols but less than that of the highly active pentafluorophenol . This predictable, intermediate activity profile allows formulators to select TFP to achieve a specific target efficacy, potentially balancing performance with other constraints like cost, solubility, and safety, without the need for extensive empirical screening.

Precise Quantification and Control in Solid-Phase Combinatorial Chemistry

For researchers employing solid-phase synthesis to generate compound libraries, a TFP-activated resin is the definitive choice for creating amide and sulfonamide arrays. Its unique advantage lies in the ability to use non-destructive 19F NMR spectroscopy to accurately quantify the loading of the activated ester on the resin . This enables precise control over reaction stoichiometry and provides a reliable quality control metric for each batch of resin, directly enhancing the reproducibility and purity of the final synthesized library compounds, a feature not available with non-fluorinated alternatives.

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